2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a pyridazinone core, and a dimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridazinone core. One common approach is to use a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the dimethoxybenzoyl group . The reaction conditions often involve the use of strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and anticancer activities.
Imidazole Derivatives: Possess a broad range of biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
What sets 2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the azetidine ring and the pyridazinone core allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-4-7-17(22)21(19-12)11-13-9-20(10-13)18(23)15-6-5-14(24-2)8-16(15)25-3/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZZWMONVUYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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